3-(4-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid
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Overview
Description
3-(4-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid is an organic compound with a complex structure that includes a fluorine atom and a t-butylsulfamoyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the t-butylsulfamoyl group through a sulfonation reaction, followed by the fluorination of the aromatic ring. The final step usually involves the carboxylation of the intermediate to form the benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile.
Scientific Research Applications
3-(4-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The t-butylsulfamoyl group can form strong interactions with active sites, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylsulfamoylphenyl)-5-fluorobenzoic acid
- 3-(4-Ethylsulfamoylphenyl)-5-fluorobenzoic acid
- 3-(4-Isopropylsulfamoylphenyl)-5-fluorobenzoic acid
Uniqueness
3-(4-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid is unique due to the presence of the t-butylsulfamoyl group, which provides steric hindrance and electronic effects that can influence its reactivity and binding properties. This makes it distinct from other similar compounds with different alkyl groups.
Properties
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)15-6-4-11(5-7-15)12-8-13(16(20)21)10-14(18)9-12/h4-10,19H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQVQBWWVFUTQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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